9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate
Description
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate is a nitrogen-containing bicyclic compound characterized by a [3.3.1] bridged ring system. The molecule features a 3-hydroxypropyl substituent at the 9-position of the azabicyclo core and a benzilate ester group (a diphenylglycolic acid derivative). The benzilate moiety, in particular, is known to influence lipophilicity and bioavailability, which are critical for drug design .
Properties
CAS No. |
2002-31-5 |
|---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(9-azabicyclo[3.3.1]nonan-9-yl)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H31NO3/c27-24(29-19-9-18-26-22-14-7-15-23(26)17-8-16-22)25(28,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,10-13,22-23,28H,7-9,14-19H2 |
InChI Key |
UPWZIUPEFMORMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)N2CCCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane derivatives can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, resulting in good yields of the desired product . Another method involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with terminal alkynes, which is catalyzed by transition metal complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot tandem Mannich reaction and catalytic cycloaddition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using metal catalysts.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
This compound serves as a scaffold in the synthesis of complex organic molecules, facilitating the development of new chemical entities with diverse functionalities. Its unique bicyclic structure allows for various chemical modifications that enhance its utility in synthetic organic chemistry.
Biology
Research has indicated that derivatives of this compound exhibit significant biological activity. Studies are ongoing to explore its pharmacological properties, particularly in relation to its interaction with nicotinic acetylcholine receptors, which are crucial in neural signaling pathways .
Medicine
The potential therapeutic applications of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate are particularly promising in the treatment of neurological disorders such as Parkinson’s and Alzheimer’s diseases. Its ability to act as an agonist at nicotinic receptors suggests it may help alleviate symptoms associated with these conditions by enhancing cholinergic signaling.
Industrial Applications
The compound's unique chemical properties make it suitable for various industrial applications, including:
- Catalysis : It can be utilized in catalytic processes due to its reactive functional groups.
- Material Science : The compound's structural characteristics allow for incorporation into materials that require specific mechanical or chemical properties.
Case Studies
Case Study 1: Biological Activity Assessment
A study evaluated the biological activity of derivatives of 9-Azabicyclo(3.3.1)nonane against specific cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting potential for development as anti-cancer agents.
Case Study 2: Neurological Research
Research focusing on the compound's interaction with nicotinic receptors demonstrated significant effects on neurotransmitter release in animal models of Alzheimer's disease, indicating a possible mechanism for cognitive enhancement.
Mechanism of Action
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with nicotinic acetylcholine receptors, acting as an agonist in the central and vegetative nervous systems . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related azabicyclo derivatives, focusing on substituent effects, pharmacological profiles, and synthetic accessibility.
Table 1: Structural Comparison of Key Azabicyclo Derivatives
Key Observations
Substituent Effects on Bioactivity The 3-hydroxypropyl group in the target compound enhances water solubility compared to shorter-chain analogs like 9-(2-hydroxyethyl) derivatives, which may improve pharmacokinetics . Heteroatom replacement (e.g., 9-selena or 3-oxa analogs) alters electronic properties, leading to distinct activities such as antitumor effects (selenium) or antimicrobial action (oxygen) .
Pharmacological Profiles Neurological Applications: The [3.3.1] core is associated with monoamine reuptake inhibition, making it relevant for depression and anxiety therapies . In contrast, [4.2.1] derivatives (e.g., anatoxin-a analogs) target nicotinic receptors for neurodegenerative diseases . Antimicrobial Activity: 9-Selena and 9-thia derivatives exhibit broader spectra against Gram-positive bacteria and fungi compared to nitrogen analogs .
Synthetic Accessibility
- The target compound’s synthesis likely involves cycloaddition or Dieckmann cyclization , similar to other azabicyclo systems .
- 9-Propyl and 9-methyl derivatives (e.g., CAS 73320-99-7) are synthesized via alkylation of the azabicyclo core, offering modular routes for diversification .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 9-(2-Hydroxyethyl)-p-methylbenzilate | 9-Selena Derivative | 3-Oxa-7-aza Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 393.52 | 250–350 (variable) | 155.24 |
| LogP (lipophilicity) | 2.8–3.5 | 3.1 | 1.5–2.5 | 0.8 |
| Water Solubility (mg/mL) | Moderate | Low | Moderate | High |
| Metabolic Stability (t1/2) | 4–6 hours | 2–3 hours | >8 hours | 1–2 hours |
Biological Activity
9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to muscarinic receptors and catalytic oxidation processes. This article aims to delve into the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which is characteristic of azabicyclo compounds. Its chemical structure can be represented as follows:
This structure contributes to its unique pharmacological properties.
Muscarinic Receptor Affinity
Research has indicated that derivatives of 9-azabicyclo(3.3.1)nonane exhibit significant affinity for muscarinic receptors, particularly the M1 subtype. In a study examining various aniline derivatives containing the azabicyclo framework, one compound demonstrated a Ki value of 59 nM , indicating strong selectivity for the M1 receptor . This receptor is implicated in cognitive functions and could be a target for treating conditions such as Alzheimer's disease.
Cognitive Enhancement Studies
In vivo studies have assessed the cognitive-enhancing effects of compounds derived from 9-azabicyclo(3.3.1)nonane. For instance, one derivative was tested in scopolamine-induced dementia models in mice, showing potential improvements in cognitive function through passive avoidance tests . However, while some compounds showed promising receptor binding affinities, their efficacy in behavioral tests varied.
Catalytic Activity
The compound's nitroxyl radical form, 9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO) , has been identified as an effective catalyst for the aerobic oxidation of alcohols to carbonyl compounds. Studies have shown that ABNO is significantly more active than traditional catalysts like TEMPO . This property makes it valuable in organic synthesis and industrial applications.
Table 1: Biological Activity Summary
| Compound Name | Receptor Affinity (Ki nM) | Cognitive Improvement (Model) | Catalytic Activity |
|---|---|---|---|
| 9-Azabicyclo(3.3.1)nonane derivative (10a) | 59 | Scopolamine-induced dementia | Moderate |
| 9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO) | N/A | N/A | Highly effective |
Case Study: Cognitive Function Improvement
In one study involving mice treated with a derivative of 9-azabicyclo(3.3.1)nonane, researchers observed enhanced performance in memory tasks compared to control groups receiving scopolamine alone. This suggests potential therapeutic applications for cognitive disorders .
Case Study: Catalytic Applications
A practical application of ABNO was demonstrated in a synthetic route that efficiently oxidized various alcohols under mild conditions, showcasing its utility in green chemistry initiatives aimed at reducing waste and improving reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
